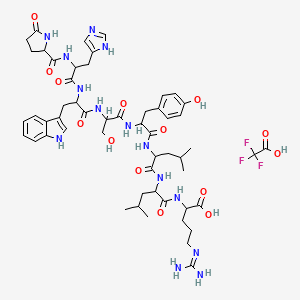

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OH.TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

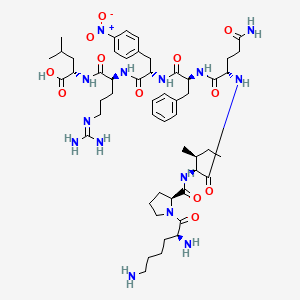

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OH.TFA est un composé peptidique complexe constitué de plusieurs acides aminés. Ce composé a suscité l'intérêt en raison de ses applications thérapeutiques potentielles et de son rôle dans divers processus biochimiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OH.TFA implique l'addition séquentielle d'acides aminés dans un ordre spécifique. Le processus fait généralement appel à des techniques de synthèse peptidique en phase solide (SPPS), qui permettent la construction étape par étape de la chaîne peptidique. Les conditions de réaction incluent souvent l'utilisation de groupes protecteurs pour prévenir les réactions secondaires indésirables et l'utilisation de réactifs de couplage pour faciliter la formation de liaisons peptidiques.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer la SPPS à grande échelle ou la synthèse peptidique en phase liquide (LPPS). Ces méthodes sont optimisées pour un rendement et une pureté élevés, intégrant souvent des synthétiseurs automatisés et des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).

Analyse Des Réactions Chimiques

Types de réactions

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OH.TFA peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire à des résidus d'acides aminés spécifiques, tels que le tryptophane et la tyrosine, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent cibler les ponts disulfures au sein du peptide, entraînant la rupture de ces liaisons.

Substitution : Les résidus d'acides aminés au sein du peptide peuvent être substitués par d'autres acides aminés par le biais de réactions chimiques spécifiques.

Réactifs et conditions courantes

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et les peracides. Les conditions de réaction impliquent généralement des températures douces et des niveaux de pH contrôlés.

Réduction : Des agents réducteurs tels que le dithiothréitol (DTT) et la tris(2-carboxyethyl)phosphine (TCEP) sont couramment utilisés dans des conditions douces.

Substitution : Les réactions de substitution nécessitent souvent l'utilisation de catalyseurs spécifiques et de groupes protecteurs pour assurer la sélectivité et l'efficacité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des résidus d'acides aminés spécifiques impliqués. Par exemple, l'oxydation du tryptophane peut conduire à la formation de N-formylkynurénine, tandis que la réduction des ponts disulfures entraîne la formation de groupes thiol libres.

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et les réactions des peptides.

Biologie : Le composé est utilisé dans des études d'interactions protéine-protéine et de spécificité enzyme-substrat.

Médecine : Il a des applications thérapeutiques potentielles, y compris comme candidat médicament pour diverses maladies.

Industrie : Le composé est utilisé dans le développement de matériaux à base de peptides et comme étalon dans les techniques analytiques.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le peptide peut moduler l'activité de ces cibles en se liant à leurs sites actifs ou allostériques, entraînant des modifications de leur fonction. Les voies impliquées peuvent inclure des voies de transduction du signal, des voies métaboliques et des voies régulatrices.

Applications De Recherche Scientifique

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OH.TFA has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

Biology: The compound is employed in studies of protein-protein interactions and enzyme-substrate specificity.

Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.

Industry: The compound is used in the development of peptide-based materials and as a standard in analytical techniques.

Mécanisme D'action

The mechanism of action of H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OH.TFA involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, and regulatory pathways.

Comparaison Avec Des Composés Similaires

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OH.TFA peut être comparé à d'autres composés peptidiques similaires, tels que :

H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-Gly-NH2.CH3CO2H : Ce composé a une structure similaire mais comprend des acides aminés supplémentaires et un groupe terminal différent.

Nafarelin : Un agoniste de l'hormone de libération de la gonadotrophine avec une séquence d'acides aminés et une application thérapeutique différentes.

La singularité de H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-OH

Propriétés

IUPAC Name |

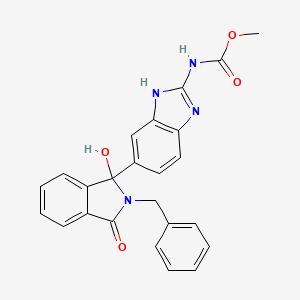

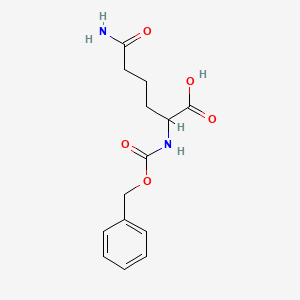

5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H72N14O12.C2HF3O2/c1-27(2)18-37(45(71)60-36(51(77)78)10-7-17-56-52(53)54)61-46(72)38(19-28(3)4)62-47(73)39(20-29-11-13-32(68)14-12-29)63-50(76)42(25-67)66-48(74)40(21-30-23-57-34-9-6-5-8-33(30)34)64-49(75)41(22-31-24-55-26-58-31)65-44(70)35-15-16-43(69)59-35;3-2(4,5)1(6)7/h5-6,8-9,11-14,23-24,26-28,35-42,57,67-68H,7,10,15-22,25H2,1-4H3,(H,55,58)(H,59,69)(H,60,71)(H,61,72)(H,62,73)(H,63,76)(H,64,75)(H,65,70)(H,66,74)(H,77,78)(H4,53,54,56);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLMAVOVSHAXJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H73F3N14O14 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1199.2 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Piperazineethanol,4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-a-[(5-quinolinyloxy)methyl]-, (aS)-](/img/structure/B12293635.png)

![(2,6-Dihydroxy-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate](/img/structure/B12293662.png)

![(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester](/img/structure/B12293698.png)

![2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12293703.png)

![(3Z)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one](/img/structure/B12293707.png)